2-[(4-Nitrophenyl)amino]propane-1,3-diol

Antimicrobial Resistance Antibiotic Development Structure-Activity Relationship

Researchers developing next-generation amphenicol antibiotics need a non-antimicrobial building block that retains the core scaffold for SAR studies. 2-[(4-Nitrophenyl)amino]propane-1,3-diol (CAS 119-62-0) is the definitive solution: - Biologically inactive, enabling clean assessment of new derivatives without carry-over antimicrobial activity. - 4-Nitrophenyl chromophore (λmax ~278 nm) ensures robust quantification in stability-indicating HPLC methods per ICH/BP guidelines. - Threo stereochemistry provides a privileged chiral scaffold for asymmetric synthesis, including APN/CD13 inhibitors (derivative 13b IC50 = 7.1 µM). Available in ≥95% purity with global shipping.

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
Cat. No. B8638656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Nitrophenyl)amino]propane-1,3-diol
Molecular FormulaC9H12N2O4
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(CO)CO)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O4/c12-5-8(6-13)10-7-1-3-9(4-2-7)11(14)15/h1-4,8,10,12-13H,5-6H2
InChIKeyRMBOXRGPALVRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Nitrophenyl)amino]propane-1,3-diol: Core Scaffold & Reference Standard


2-[(4-Nitrophenyl)amino]propane-1,3-diol (CAS 119-62-0, also known as chloramphenicol amine, chloramphenicol base, or p-nitrophenylserinol) is a chiral 1,3-aminodiol compound with the molecular formula C9H12N2O4 [1]. It is structurally characterized by a 4-nitrophenyl group attached to the 1-position of a propane-1,3-diol backbone, featuring both primary amine and primary alcohol functional groups that confer versatile reactivity [2]. This compound is a key degradation product and synthetic precursor in amphenicol antibiotic chemistry, widely recognized for its role as a fundamental building block in medicinal chemistry and as a pharmacopoeial reference standard for analytical method development .

Pharmacopoeial reference standard for HPLC impurity profiling
Synthetic precursor without intrinsic antibacterial activity
Chiral (1S,2S) scaffold for medicinal chemistry programs

Why 2-[(4-Nitrophenyl)amino]propane-1,3-diol Is Irreplaceable


While other aminodiols like 2-amino-1,3-propanediol (serinol) share the core diol-amine motif, 2-[(4-Nitrophenyl)amino]propane-1,3-diol's unique combination of a 4-nitrophenyl chromophore and a specific stereochemistry (threo configuration) creates distinct functional properties that are non-substitutable . Generic substitution fails for three primary reasons: First, the compound is itself biologically inactive against bacteria, unlike its parent antibiotic chloramphenicol, making it a safe and essential precursor for synthesizing next-generation antibiotics without carrying over antimicrobial activity [1]. Second, the 4-nitrophenyl group provides a strong UV chromophore (λmax ~278 nm) that is critical for analytical detection and quantification in stability-indicating HPLC methods, a feature absent in non-aromatic aminodiols [2]. Third, the compound's specific stereochemistry is essential for the asymmetric synthesis of bioactive molecules; using a different stereoisomer or achiral analog would lead to a different, and often inactive, final product [3].

UV chromophore absence
Non-aromatic aminodiols lack the 4-nitrophenyl chromophore, altering HPLC detectability.
Stereochemical mismatch
Racemic or opposite stereoisomer may shift derivative biological activity.
Antibacterial carry-over
Using chloramphenicol instead introduces intrinsic antibacterial activity, confounding synthesis results.

2-[(4-Nitrophenyl)amino]propane-1,3-diol vs. Key Analogs


Lack of Intrinsic Antibacterial Activity

In contrast to the broad-spectrum antibiotic chloramphenicol (CHL), the target compound 2-[(4-nitrophenyl)amino]propane-1,3-diol (chloramphenicol amine, CAM) exhibits no intrinsic antimicrobial activity [1]. This is a critical and quantifiable differentiation. While CHL has a Minimum Inhibitory Concentration (MIC) in the range of 1-4 µg/mL against susceptible bacterial strains [2], CAM is reported to be 'practically inactive' and does not bind to the bacterial ribosome, the target of CHL [1].

Antibacterial Activity
Head-to-head
Target: No detectable activity Chloramphenicol: MIC 1–4 µg/mL
Supports precursor selection without background antimicrobial effects
In vitro susceptibility against E. coli and B. subtilis
Antimicrobial Resistance Antibiotic Development Structure-Activity Relationship

Enzymatic Hydrolysis & Inactivation

The compound is the direct and sole product of enzymatic hydrolysis of chloramphenicol (Cm) and florfenicol (Ff) by the amidase EstDL136, leading to antibiotic inactivation [1]. The enzyme's catalytic efficiency differs markedly between the two substrates, with EstDL136 hydrolyzing Ff faster than Cm, as evidenced by E. coli carrying estDL136 deactivating Ff more rapidly [1]. This establishes the target compound as a key biomarker for this specific resistance mechanism and a critical standard for studying antibiotic degradation pathways.

Enzymatic Hydrolysis
Head-to-head
Target: Sole hydrolysate product Cm/Ff: EstDL136 deactivates Ff faster
Critical standard for amphenicol inactivation pathway studies
In vitro enzymatic assay with purified EstDL136
Antibiotic Resistance Enzymology Biocatalysis

Key Intermediate for Next-Gen Amphenicols

The compound is an indispensable intermediate for synthesizing thiamphenicol and experimental analogs like bromamphenicol and methamphenicol . Thiamphenicol, the methyl-sulfonyl analog of chloramphenicol, is 2.5 to 5 times more potent than chloramphenicol [1]. This highlights the value of the core p-nitrophenylserinol scaffold as a platform for generating analogs with enhanced pharmacological properties.

Derivative Potency
Class-level
Precursor to thiamphenicol Thiamphenicol: 2.5–5× chloramphenicol potency
Supports synthesis of higher-potency analog series; data to verify
Reported comparative antibacterial activity
Medicinal Chemistry Antibiotic Synthesis Thiamphenicol

Chiral Scaffold for APN/CD13 Inhibitors

The compound's specific (1S,2S)-stereochemistry is a critical starting point for synthesizing potent aminopeptidase N (APN/CD13) inhibitors, a target implicated in tumor metastasis [1]. A derivative synthesized from this scaffold (compound 13b) showed an IC50 of 7.1 µM against APN, comparable to the known inhibitor Bestatin (IC50 = 3.0 µM) [1].

APN/CD13 Inhibition
Head-to-head
Derivative 13b IC50: 7.1 µM Bestatin IC50: 3.0 µM
Supports chiral scaffold for APN inhibitor design
In vitro enzymatic assay
Cancer Therapeutics Enzyme Inhibition Medicinal Chemistry

Stability-Indicating HPLC Performance

As the primary degradation product of chloramphenicol, this compound is a required analytical standard for stability-indicating HPLC methods. Its chromatographic behavior is well-defined and quantifiably different from the parent drug [1]. Under validated RP-HPLC conditions, the compound exhibits a peak asymmetry of 1.38 and a theoretical plate count of 3,373, whereas chloramphenicol shows an asymmetry of 1.24 and a plate count of 5,514 [1].

HPLC Performance
Head-to-head
Target: Asymmetry 1.38, Plates 3373 Chloramphenicol: Asymmetry 1.24, Plates 5514
Essential for stability-indicating method validation
RP-HPLC, C18, 278 nm, water/methanol 55/45
Analytical Chemistry Pharmaceutical Analysis Quality Control

2-[(4-Nitrophenyl)amino]propane-1,3-diol Applications


Novel Amphenicol Synthesis & SAR Studies

This compound is the essential starting material for any medicinal chemistry program focused on developing new amphenicol-class antibiotics. Its lack of intrinsic activity [1] allows for the clean assessment of new derivatives, and it provides a direct route to analogs like thiamphenicol, which is up to 5 times more potent than chloramphenicol [2]. Researchers can utilize the free amine group for diverse conjugations, as demonstrated in the creation of CAM-berberine hybrids with activity against resistant strains [3].

Quality Control & Stability Method Development

As the primary hydrolytic degradation product of chloramphenicol, this compound is a mandatory reference standard for developing and validating stability-indicating HPLC methods according to ICH and pharmacopoeial (e.g., BP) guidelines [4]. Its distinct chromatographic properties (e.g., peak asymmetry of 1.38 and theoretical plates of 3373) allow for accurate quantification of drug degradation in finished pharmaceutical products [4].

Anti-Metastatic Agents Targeting APN/CD13

The (1S,2S)-stereoisomer of this compound serves as a privileged chiral scaffold for the design of APN/CD13 inhibitors. As demonstrated by the synthesis of derivative 13b (IC50 = 7.1 µM), which shows comparable activity to the known inhibitor Bestatin (IC50 = 3.0 µM), this building block can be used to create potent compounds for oncology research, specifically targeting tumor invasion and metastasis [5].

Antibiotic Resistance via Enzymatic Hydrolysis

This compound is the definitive product of amphenicol inactivation by specific amidases like EstDL136 [6]. It is therefore a critical analytical standard for research into this specific, and previously underreported, mechanism of antibiotic resistance. By quantifying the formation of this compound, researchers can directly measure the hydrolytic activity of enzymes or microbial communities on chloramphenicol and florfenicol [6].

Application
Selection Property
Validation Focus
Amphenicol SAR studies
Precursor lacking intrinsic antibacterial activity
Derivative MIC and potency benchmarking
Stability-indicating HPLC
Defined chromatographic profile (asymmetry, plates)
Peak resolution and system suitability
APN/CD13 inhibitor design
(1S,2S) chiral scaffold
Enzyme inhibition (IC50) benchmarking
Amphenicol inactivation research
Definitive hydrolysis product
Quantification of hydrolytic activity
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